Benzyl 6-bromo-6-methylheptyl carbonate

Description

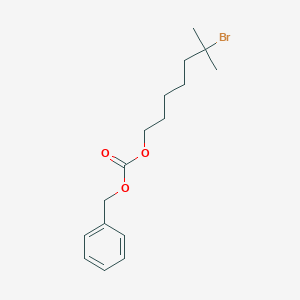

Benzyl 6-bromo-6-methylheptyl carbonate is a synthetic organic compound characterized by a carbonate ester functional group. Its structure includes a benzyl group attached to a carbonate backbone, which is further substituted with a 6-bromo-6-methylheptyl chain. This compound’s unique brominated alkyl chain and carbonate moiety distinguish it from simpler esters or aromatic derivatives, such as benzyl benzoate. The bromine atom likely enhances its reactivity in substitution reactions, while the methyl group may influence steric effects and solubility .

Properties

CAS No. |

824391-92-6 |

|---|---|

Molecular Formula |

C16H23BrO3 |

Molecular Weight |

343.26 g/mol |

IUPAC Name |

benzyl (6-bromo-6-methylheptyl) carbonate |

InChI |

InChI=1S/C16H23BrO3/c1-16(2,17)11-7-4-8-12-19-15(18)20-13-14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 |

InChI Key |

BMLLRYGPHMWBHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCOC(=O)OCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of benzyl 6-bromo-6-methylheptyl carbonate, a comparative analysis with structurally analogous compounds is provided below:

Benzyl Benzoate (BB)

- Structure : A simple ester of benzyl alcohol and benzoic acid.

- Applications : Widely used as a topical scabicide (e.g., 25% BB cream) due to its acaricidal properties .

- Efficacy : Demonstrated an 87% cure rate in scabies treatment, superior to permethrin 5% .

- Reactivity : Lacks bromine, reducing its utility in halogenation reactions compared to brominated analogs like this compound.

Benzyl Carbonate Derivatives

- Example : Benzyl ethyl carbonate.

- Key Differences : Shorter alkyl chains and absence of bromine limit steric and electronic effects. These derivatives are typically used as solvents or plasticizers rather than bioactive agents.

6-Bromohexyl Compounds

- Example : 6-bromohexyl acetate.

- Comparison: While sharing a brominated alkyl chain, the acetate group is less stable under basic conditions compared to carbonate esters.

Methyl-Substituted Carbonates

- Example : Methyl 4-methylpentyl carbonate.

Comparative Data Table

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications | Reactivity Notes |

|---|---|---|---|---|

| This compound | Carbonate, Br, CH₃ | ~285.2 (estimated) | Organic synthesis, intermediates | High Br reactivity; stable carbonate |

| Benzyl benzoate | Ester, aromatic | 212.24 | Topical scabicide | Hydrolytically stable; low toxicity |

| 6-Bromohexyl acetate | Ester, Br | 223.11 | Alkylation agent | Prone to hydrolysis |

| Benzyl ethyl carbonate | Carbonate, short alkyl | 180.20 | Solvent, plasticizer | Low steric hindrance |

Research Findings and Implications

- Synthetic Utility : The bromine atom in this compound facilitates nucleophilic substitutions, making it valuable for synthesizing branched alkanes or pharmaceutical precursors.

- Bioactivity Potential: While benzyl benzoate is clinically effective against parasites, brominated carbonates like this compound may exhibit enhanced lipid solubility, enabling deeper skin penetration.

- Stability : Carbonate esters generally hydrolyze faster than benzoate esters under physiological conditions, which could limit its topical use compared to BB.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.